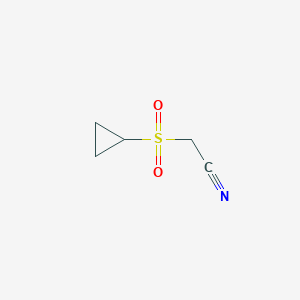

![molecular formula C7H5BrN2O B1526351 6-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン CAS No. 1190322-81-6](/img/structure/B1526351.png)

6-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン

概要

説明

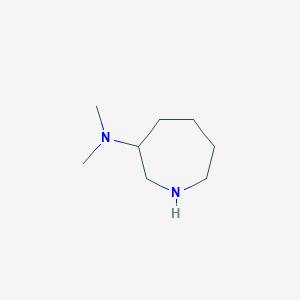

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance with a molecular weight of 213.03 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is represented by the linear formula C7H5BrN2O . The InChI code for this compound is provided in the source .Physical And Chemical Properties Analysis

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a solid substance . It has a molecular weight of 213.03 . The storage temperature for this compound is normal .科学的研究の応用

がん治療

“6-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン”とその誘導体は、線維芽細胞成長因子受容体(FGFR1、2、および3)に対して強力な活性を示すことが確認されています . FGFRシグナル伝達経路の異常な活性化は、様々な種類の腫瘍において重要な役割を果たしています . そのため、FGFRを標的とすることは、がん治療のための魅力的な戦略と考えられています .

乳がん治療

in vitro研究では、これらの化合物が乳がん4T1細胞の増殖を抑制し、アポトーシスを誘導することが示されています . これらの化合物は、4T1細胞の遊走と浸潤も有意に抑制しました .

創薬のためのリード化合物

“6-ブロモ-1H-ピロロ[2,3-b]ピリジン-2(3H)-オン”は、その低分子量により、今後の最適化に役立つ魅力的なリード化合物となり得ます .

FGFR阻害剤の開発

この化合物とその誘導体は、開発の見込みのあるFGFRを標的とする1H-ピロロ[2,3-b]ピリジン誘導体のクラスの開発に使用されてきました .

FGFRシグナル伝達経路の研究

FGFRシグナル伝達経路は、がん治療において重要な標的として確立されています . この化合物は、FGFRシグナル伝達経路とその役割、特にがんの発生、進行、およびがん治療に対する耐性について研究するために使用できます .

新規化合物の合成

農薬や機能性材料に向けた新規化合物を提供することを目的として、1H-ピロロ[2,3-b]ピリジン(7-アザインドール)の官能基化が研究されました .

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one can potentially disrupt these pathways and prevent the progression of these cancers .

Pharmacokinetics

It is noted that this compound, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .

生化学分析

Biochemical Properties

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency. The compound binds to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one on various cell types have been studied extensively. In breast cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis. Additionally, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s ability to inhibit multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) highlights its potential as a broad-spectrum FGFR inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although some cells may develop resistance over time .

Dosage Effects in Animal Models

The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of metabolites that may retain some biological activity or be excreted from the body.

Transport and Distribution

Within cells and tissues, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to exert its inhibitory effects on FGFR signaling.

特性

IUPAC Name |

6-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZFVDGBSWMXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)